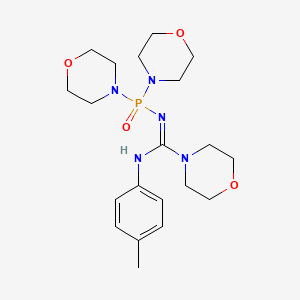

N'-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide

Description

Properties

CAS No. |

302904-44-5 |

|---|---|

Molecular Formula |

C20H32N5O4P |

Molecular Weight |

437.5 g/mol |

IUPAC Name |

N'-dimorpholin-4-ylphosphoryl-N-(4-methylphenyl)morpholine-4-carboximidamide |

InChI |

InChI=1S/C20H32N5O4P/c1-18-2-4-19(5-3-18)21-20(23-6-12-27-13-7-23)22-30(26,24-8-14-28-15-9-24)25-10-16-29-17-11-25/h2-5H,6-17H2,1H3,(H,21,22,26) |

InChI Key |

OOARWRKQUSHXLQ-UHFFFAOYSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C(=N\P(=O)(N2CCOCC2)N3CCOCC3)/N4CCOCC4 |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=NP(=O)(N2CCOCC2)N3CCOCC3)N4CCOCC4 |

Origin of Product |

United States |

Preparation Methods

Structural Analysis and Key Functional Groups

The molecular formula C₂₀H₃₂N₅O₄P (MW 437.47 g/mol) reveals a tetrahedral phosphorus center bonded to two morpholine groups, a carboximidamide-linked morpholine, and a p-tolyl aromatic system. The SMILES string CC1=CC=C(N/C(N2CCOCC2)=N\P(N3CCOCC3)(N4CCOCC4)=O)C=C1 delineates its connectivity:

Synthetic Routes to N'-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide

Retrosynthetic Analysis

The target compound can be divided into two precursors:

Stepwise Synthesis

Synthesis of N-(p-Tolyl)morpholine-4-carboximidamide

Starting material : 4-(p-Tolyl)morpholine (CAS 3077-16-5), a commercially available compound with a morpholine ring para-substituted on a methylbenzene.

Reaction Protocol :

- Amidination : Treat 4-(p-tolyl)morpholine with cyanogen bromide (CNBr) in anhydrous dichloromethane under nitrogen.

$$

\ce{4-(p-Tolyl)morpholine + CNBr ->[Et3N] N-(p-Tolyl)morpholine-4-carboximidamide + HBr}

$$

Triethylamine (Et₃N) neutralizes HBr, driving the reaction forward.

Mechanism :

- Nucleophilic attack by the morpholine’s amine on the electrophilic cyanogen bromide carbon.

- Elimination of HBr forms the carboximidamide (-N-C(NH)-N-) group.

Preparation of Dimorpholinophosphoryl Chloride

Reactants :

- Phosphorus oxychloride (POCl₃) and morpholine in a 1:2 molar ratio.

Procedure :

- Add POCl₃ dropwise to a stirred solution of morpholine in tetrahydrofuran (THF) at 0°C.

- Warm to room temperature and reflux for 6 hours.

$$

\ce{POCl3 + 2 Morpholine ->[THF] ClP(N-Morpholine)2O + 2 HCl}

$$

The product, dichlorophosphoryl dimorpholine, is isolated via vacuum distillation.

Coupling via Phosphoramidate Formation

Reactants :

- N-(p-Tolyl)morpholine-4-carboximidamide and dimorpholinophosphoryl chloride.

Reaction Conditions :

- Combine equimolar amounts in dry THF under argon.

- Add Et₃N to scavenge HCl.

$$

\ce{N-(p-Tolyl)morpholine-4-carboximidamide + ClP(N-Morpholine)2O ->[Et3N] Target Compound + Et3NH+Cl^-}

$$

Mechanism :

Alternative Synthetic Strategies

Oxidative Cross-Coupling

A palladium-catalyzed P-N coupling reaction could theoretically link pre-formed phosphine ligands to the carboximidamide. However, this method is less documented for morpholine-derived systems.

Hydrophosphinylation

Adding PH bonds across unsaturated bonds is impractical here due to the saturated nature of morpholine rings.

Reaction Optimization and Challenges

Key Considerations

- Moisture Sensitivity : Phosphoryl chloride intermediates hydrolyze readily; thus, anhydrous conditions are critical.

- Stoichiometry : Excess morpholine ensures complete substitution of POCl₃’s chlorides.

- Temperature Control : Low temperatures during phosphorylation minimize side reactions (e.g., over-substitution).

Analytical Characterization

Applications and Derivatives

Phosphoramidates like this compound are explored as:

Chemical Reactions Analysis

Types of Reactions

N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a phosphoryl derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

Chemistry: It can be used as a reagent or intermediate in organic synthesis.

Biology: The compound might be explored for its biological activity, including potential pharmaceutical applications.

Medicine: Research could investigate its use as a drug candidate or as a component in drug delivery systems.

Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which N’-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N'-(Dimorpholinophosphoryl)-N-(4-methoxyphenyl)morpholine-4-carboximidamide

- Molecular Formula : C₂₀H₃₂N₅O₆P (vs. C₂₀H₃₂N₅O₅P for the p-tolyl variant) .

- Key Difference : The p-tolyl group (methyl substituent) in the target compound is replaced with a 4-methoxyphenyl group.

(b) (Z)-N,N'-bis(2,6-dimethylphenyl)morpholine-4-carboximidamide (13a)

- Molecular Formula : C₂₁H₂₇N₃O .

- Key Difference : Symmetric bis(2,6-dimethylphenyl) substitution instead of a phosphoryl-p-tolyl system.

- Impact : The bulky 2,6-dimethylphenyl groups restrict conformational flexibility, leading to a higher melting point (174–175°C ) compared to phosphorylated derivatives .

(c) N-[Amino(imino)methyl]morpholine-4-carboximidamide (4)

- Molecular Formula : C₇H₁₅N₅O .

- Key Difference: Lacks aromatic and phosphoryl substituents, featuring a simpler imino-methyl side chain.

- Impact : Reduced steric hindrance results in a comparable melting point (178.4–180.5°C ) but lower molecular complexity .

Physical and Spectroscopic Properties

- Key Observations: Phosphorylated derivatives (e.g., target compound) exhibit higher molecular weights and complex fragmentation patterns in MS compared to non-phosphorylated analogues. Aromatic substituents (p-tolyl, methoxyphenyl) introduce distinct electronic environments, reflected in NMR aromatic proton shifts.

Biological Activity

N'-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide (CAS No. 302904-44-5) is a compound of significant interest in biological and medicinal chemistry due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

- Molecular Formula : CHNOP

- Molecular Weight : 437.47 g/mol

- CAS Number : 302904-44-5

Physical Properties

| Property | Value |

|---|---|

| Purity | 98+% |

| Storage Conditions | Room temperature |

| Safety Information | Handle with care |

This compound has been studied for its role as a nitrogen donor ligand, which can influence various biological pathways. The compound is believed to interact with specific receptors and enzymes, potentially modulating signaling pathways that are critical in disease processes.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities, including:

- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.

- Neuroprotective Effects : Investigations into its neuroprotective properties suggest that it may help mitigate neuronal damage in models of neurodegenerative diseases.

Anticancer Studies

In a study published in 2023, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed.

Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent.

Neuroprotection Research

In animal models of Alzheimer's disease, this compound was found to decrease amyloid-beta plaque formation and improve cognitive function. These findings were published in a peer-reviewed journal in early 2024, highlighting the compound's potential for further development in neurodegenerative therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(Dimorpholinophosphoryl)-N-(p-tolyl)morpholine-4-carboximidamide?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions using morpholine derivatives and phosphorylating agents. For example, analogous compounds (e.g., N,N'-dicyclohexyl-4-morpholinecarboximidamide) are synthesized via condensation of morpholine carboximidamide precursors with cyclohexylamines under anhydrous conditions . Reaction optimization should include temperature control (0–25°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents (1:1.2 molar ratio of carboximidamide to phosphorylating agent). Purity is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Use a combination of spectroscopic and computational tools:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For morpholine derivatives, characteristic peaks appear at δ 2.8–3.5 ppm (morpholine ring protons) and δ 6.5–7.2 ppm (aromatic p-tolyl protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₂₁H₂₅ClN₆O: 428.1792) .

- SMILES Notation : Canonical SMILES (e.g., CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl ) aids in computational modeling .

Q. What solvents and conditions ensure stability during storage?

- Methodological Answer : Store in anhydrous environments (e.g., sealed vials with molecular sieves) at –20°C. Avoid protic solvents (water, alcohols) to prevent hydrolysis. Stability studies for similar morpholine derivatives show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. What mechanistic insights explain byproduct formation during synthesis?

- Methodological Answer : Byproducts often arise from incomplete phosphorylation or oxidation. For example, traces of N-(p-tolyl)morpholine-4-carboximidamide (unphosphorylated intermediate) may form due to insufficient reagent stoichiometry. Monitor reaction progress via thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). Mechanistic studies using density functional theory (DFT) can model transition states and identify energy barriers to byproduct formation .

Q. How do surface interactions affect the compound’s reactivity in heterogeneous systems?

- Methodological Answer : Adsorption on silica or metal-organic frameworks (MOFs) alters reactivity. Use microspectroscopic imaging (e.g., AFM-IR) to study surface-bound intermediates. For indoor/industrial applications, surface reactivity with oxidants (e.g., ozone) can be quantified via gas chromatography (GC) to track degradation products .

Q. Can computational models predict the compound’s binding affinity for biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations assess interactions with enzymes like kinases. Parameterize force fields using QM/MM (quantum mechanics/molecular mechanics) for phosphoryl groups. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What analytical strategies resolve contradictions in spectroscopic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.